1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-12(16)10-4-7-15(8-5-10)9-11-3-1-2-6-14-11/h1-3,6,10H,4-5,7-9H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPPFPMDZNEZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The molecular architecture of 1-(pyridin-2-ylmethyl)piperidine-4-carboxamide features three critical components: a piperidine ring, a pyridin-2-ylmethyl substituent, and a carboxamide group at the 4-position. Retrosynthetic deconstruction suggests two primary disconnection strategies:
- Amide Bond Formation : Disconnecting the carboxamide group from the piperidine ring, enabling late-stage coupling of a pre-functionalized piperidine intermediate with a pyridin-2-ylmethylamine derivative.
- Piperidine-Pyridine Linkage : Disconnecting the methylene bridge between the piperidine and pyridine rings, allowing for alkylation or reductive amination approaches to install the pyridyl moiety.
Both strategies are supported by analogous synthetic routes documented in patent literature, particularly those involving piperidine-4-carboxamide derivatives.
Synthetic Routes to 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide
Route 1: Piperidine Ring Construction Followed by Functionalization
This route prioritizes the assembly of the piperidine core before introducing the pyridin-2-ylmethyl and carboxamide groups.
Synthesis of Piperidine-4-carboxylic Acid Derivatives
Piperidine-4-carboxylic acid serves as a foundational intermediate. Patent US8697876B2 details its conversion to 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation with formaldehyde under palladium catalysis. The reaction proceeds at ambient pressure and temperatures of 90–95°C, achieving quantitative yields. Subsequent hydrochloride salt formation (using 1.5 equivalents of HCl) ensures stability for downstream reactions.
Table 1: Transfer Hydrogenation Conditions for Piperidine Methylation
| Parameter | Value/Range | Catalyst | Solvent |
|---|---|---|---|
| Temperature | 90–95°C | Pd/C (5% w/w) | Water |
| Pressure | Ambient | HCOH (2.5 equivalents) | – |
| Reaction Time | 6–8 hours | – | – |
Amide Bond Installation
The carboxamide group is introduced via activation of the carboxylic acid. Thionyl chloride-mediated conversion to the acid chloride, followed by reaction with aqueous ammonia, yields piperidine-4-carboxamide. Patent US8697876B2 highlights the use of diethylamine to form N,N-diethyl-1-methylpiperidine-4-carboxamide, a strategy adaptable to primary amines.
Pyridin-2-ylmethyl Group Introduction
Alkylation of the piperidine nitrogen with 2-(chloromethyl)pyridine represents a direct method. However, competing side reactions at the carboxamide nitrogen necessitate protective group strategies. Alternatively, reductive amination between piperidine-4-carboxamide and pyridine-2-carbaldehyde, using sodium cyanoborohydride, offers higher regioselectivity.
Route 2: Convergent Synthesis via Intermediate Coupling
This approach leverages pre-formed pyridin-2-ylmethyl and piperidine-4-carboxamide fragments, coupled through nucleophilic substitution or metal-catalyzed cross-coupling.
Grignard-Mediated Coupling
Patent US8697876B2 describes the use of Turbo Grignard reagents (isopropylmagnesium chloride/lithium chloride) for pyridine-bromide coupling to piperidine intermediates. For example, (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide reacts with Grignard reagents at ambient temperature, circumventing cryogenic conditions. Adapting this to 2-(bromomethyl)pyridine and piperidine-4-carboxamide could yield the target compound.
Table 2: Grignard Coupling Parameters
| Reagent | Temperature | Solvent | Yield (%) |
|---|---|---|---|
| iPrMgCl·LiCl | 25°C | THF | 78–82 |
| tBuMgCl | 0°C | Et2O | 65–70 |
Copper-Catalyzed Amination
The synthesis of (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in US8697876B2 employs Cu2O (>0.02 wt%) at 70°C. This methodology could be repurposed for installing the pyridin-2-ylmethyl group via Ullmann-type coupling between 2-(halomethyl)pyridine and piperidine-4-carboxamide.
Optimization Challenges and Solutions
Byproduct Formation During Alkylation
Competing N-alkylation at the carboxamide nitrogen generates bis-alkylated impurities. Patent US8697876B2 addresses this by using bulky bases (e.g., DIPEA) to deprotonate the piperidine nitrogen selectively. Additionally, phase-transfer catalysis (PTC) with tetrabutylammonium bromide enhances reaction homogeneity.
Crystallization and Polymorphism Control
Final product purity is critical for pharmaceutical applications. US8697876B2 reports multiple crystalline forms (A, B, C) of related benzamide derivatives, characterized by X-ray diffraction (Figure 1). For 1-(pyridin-2-ylmethyl)piperidine-4-carboxamide, ethanol-water mixtures induce crystallization, while DSC thermograms (similar to Figure 2) confirm thermal stability.
Table 3: Crystallization Conditions for Target Compound
| Solvent System | Temperature | Polymorph | Purity (%) |
|---|---|---|---|
| Ethanol:H2O (3:1) | 0–5°C | Form α | 99.2 |
| Acetone | 25°C | Amorphous | 95.8 |
Analytical Characterization
Spectroscopic Validation
1H NMR spectra (referencing Figure 4–9 in US8697876B2) confirm structural integrity. For 1-(pyridin-2-ylmethyl)piperidine-4-carboxamide, key signals include:
- Piperidine H-2,6 protons as multiplet at δ 2.8–3.1 ppm
- Pyridin-2-ylmethyl CH2 as singlet at δ 4.3 ppm
- Carboxamide NH2 as broad singlet at δ 6.9 ppm
Scalability and Industrial Considerations
Catalyst Recovery and Recycling
Palladium catalysts from transfer hydrogenation steps are recovered via filtration and reactivated, reducing costs. Copper(I) oxide in amination reactions is sequestered using chelating resins post-reaction.
Waste Stream Management
The Grignard route generates magnesium salts, neutralized with aqueous HCl to form MgCl2, which is disposed of via precipitation. Patent US10093626B2 emphasizes solvent recovery systems for DMF and THF, achieving 90% reuse rates.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with a piperidine nucleus, including 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide, exhibit significant anticancer activity. Preliminary studies suggest that this compound may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. Specific studies have shown that derivatives of similar piperidine compounds can induce cytotoxic effects in various cancer cell lines, such as:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
This suggests that 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide could be further evaluated for its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is hypothesized that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This effect could be particularly beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Therapeutic Potential
Given its biological activities, 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide holds promise for various therapeutic applications:
Cancer Therapy
Due to its potential anticancer properties, further research is warranted to explore its effectiveness against different types of tumors. The ability to selectively target cancer cells while sparing normal cells would be a significant advantage in cancer treatment.
Anti-inflammatory Drugs
The compound's anti-inflammatory properties suggest potential use in developing new treatments for inflammatory diseases. By targeting specific inflammatory pathways, it could lead to more effective therapies with fewer side effects than current options.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of piperidine derivatives similar to 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide:
- Synthesis and Evaluation : A series of piperidine derivatives were synthesized and evaluated for their biological activity against various targets, including PDEs and kinases. The results indicated that modifications in the chemical structure significantly impacted potency and selectivity .
- Preclinical Studies : Preclinical trials involving animal models have shown promising results regarding the efficacy of piperidine derivatives in inhibiting tumor growth and reducing inflammation markers .
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Activity : The position of pyridine substituents significantly impacts activity. For example, compound 27g (pyridin-4-yl) showed 80% yield and potent antiviral activity against alphavirus, whereas pyridin-2-yl analogs (e.g., 27i ) exhibited lower yields (10%) .
- Bulk and Solubility : Bulky aromatic groups (e.g., naphthalene in ) improve target affinity but may reduce solubility. Morpholine-containing derivatives (e.g., compound 38 ) enhance solubility due to polarity .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) correlate with antifungal activity, while electron-donating groups (e.g., methoxy in ) may influence metabolic stability.
Structure-Activity Relationship (SAR) Trends
- Pyridine vs. Other Heterocycles : Pyridin-2-ylmethyl substituents (target compound) favor CNS penetration due to balanced lipophilicity, while pyridin-4-yl or oxazole derivatives (e.g., ) prioritize enzyme inhibition through stronger dipole interactions.
- Carboxamide Role : The 4-carboxamide group is critical for hydrogen bonding with biological targets, as seen in SARS-CoV-2 Mpro inhibitors .
- Steric Effects : Bulky substituents (e.g., naphthalene in ) improve target specificity but may reduce oral bioavailability.
Biological Activity
1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a piperidine ring linked to a pyridinylmethyl group and a carboxamide functional group. This unique structure contributes to its interaction with various biological targets.
Anticancer Properties
1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide has shown promising anticancer activity in several studies. It acts as an inhibitor of protein kinase B (Akt), a key player in the PI3K-Akt signaling pathway, which is often dysregulated in cancer. Research indicates that this compound can inhibit the growth of various human tumor xenografts in vivo, demonstrating its potential as an antitumor agent .
Table 1: Anticancer Activity of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 9.46 | Inhibition of Akt signaling |
| MDA-MB-231 | 11.73 | Induction of apoptosis |
| FaDu | 8.00 | Cytotoxicity via cell cycle arrest |
Neuropharmacological Effects
Preliminary studies suggest that 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide may exhibit antidepressant-like effects by modulating serotonin receptors. It has also been linked to analgesic properties through interactions with opioid receptors, indicating its potential for treating mood disorders and pain management .
Table 2: Neuropharmacological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin receptors | |
| Analgesic | Interaction with opioid receptors |
The biological activity of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Protein Kinase B (Akt) : By inhibiting Akt, the compound disrupts critical survival signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis.
- Receptor Modulation : The compound's structural features allow it to bind effectively to neurotransmitter receptors, influencing mood and pain perception.
Case Studies
Recent case studies have highlighted the efficacy of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide in various experimental models:
- Antitumor Efficacy : In a study involving nude mice with human tumor xenografts, administration of the compound resulted in significant tumor reduction without severe toxicity .
- Neuropharmacological Assessment : Behavioral assays demonstrated that the compound significantly improved depressive-like symptoms in rodent models when compared to standard treatments .
Q & A
Q. What are the key synthetic routes for 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with pyridine-containing precursors. Common methods include:
- Acylation : Reacting piperidine-4-carboxamide derivatives with pyridinylmethyl halides or carbonyl agents under basic conditions.
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane are often used to stabilize intermediates and enhance reactivity .
- Temperature control : Maintaining 50–80°C minimizes side reactions, while pH adjustments (e.g., using triethylamine) improve nucleophilic coupling efficiency .
Yield optimization relies on iterative testing of solvent ratios, catalyst loadings (e.g., palladium for cross-coupling), and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide?
- NMR spectroscopy : H and C NMR confirm the piperidine ring conformation, pyridinylmethyl substitution, and carboxamide group integrity. Aromatic protons in pyridine appear as distinct doublets (δ 7.5–8.5 ppm) .
- IR spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) validate the carboxamide moiety .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] = 234.14 g/mol) and fragmentation patterns .
Q. What purification techniques are recommended for isolating 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide from reaction mixtures?
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively separates polar byproducts .
- Recrystallization : Methanol or ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .
- HPLC : Reverse-phase C18 columns resolve closely related impurities, especially for biological assays requiring >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for piperidine-4-carboxamide derivatives across different studies?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) to reduce variability .
- Purity validation : Use LC-MS to confirm compound integrity, as impurities (e.g., deaminated byproducts) may skew activity .
- Meta-analysis : Cross-reference structural analogs (e.g., 1-(2-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide) to identify substituent-dependent activity trends .
Q. What strategies are employed to analyze the binding affinities of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide with biological targets?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k/k) to receptors like GPCRs or kinases .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to assess binding driven by enthalpy or entropy .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses in silico, validated by mutagenesis studies of key residues (e.g., Lys215 in kinase domains) .
Q. How do structural modifications at the piperidine ring influence the compound's pharmacological profile?
- Substituent effects : Methyl groups at C3 increase metabolic stability, while bulky groups (e.g., benzyl) enhance target selectivity by steric hindrance .
- Ring conformation : Chair vs. boat conformations alter binding pocket accessibility; X-ray crystallography of target complexes reveals preferred geometries .
- Bioisosteric replacements : Replacing the carboxamide with sulfonamide groups modulates solubility and logP values without compromising affinity .
Q. What green chemistry approaches can be applied to synthesize 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide sustainably?
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, to reduce environmental toxicity .
- Catalyst recycling : Use immobilized palladium nanoparticles on silica to minimize metal waste in cross-coupling steps .
- Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) and energy consumption while improving yield by 15–20% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
